1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

概要

説明

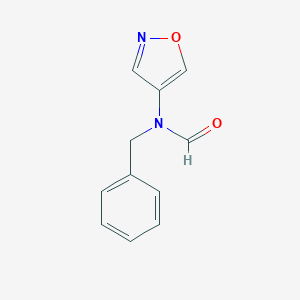

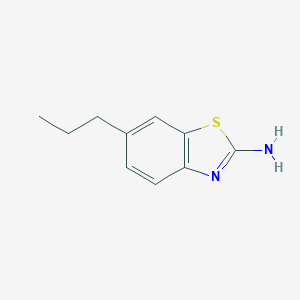

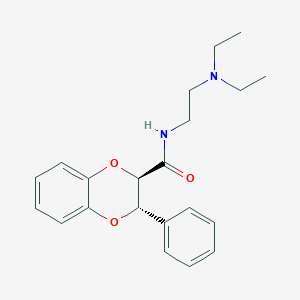

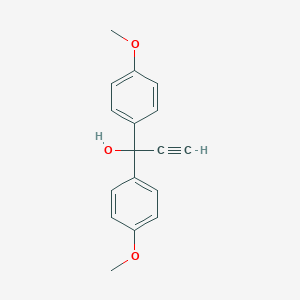

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, also known by its chemical name 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol , is a compound with the molecular formula C17H16O3 . It is a white to nearly white powder or crystalline substance. The compound exhibits interesting properties due to its unique structure, which includes both alkyne and alcohol functional groups .

Synthesis Analysis

The synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol involves the reaction of appropriate starting materials. One common synthetic route is through the alkyne coupling reaction. For instance, it can be prepared by the reaction of 4-methoxyphenylacetylene with an appropriate aldehyde or ketone, followed by reduction to yield the alcohol functionality .

Molecular Structure Analysis

The molecular structure of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol consists of two 4-methoxyphenyl groups attached to a prop-2-yn-1-ol backbone. The alkyne triple bond and the hydroxyl group provide interesting reactivity and potential applications .

Physical And Chemical Properties Analysis

科学的研究の応用

Oxidizing Agent : Bis(p-methoxyphenyl) telluroxide is used as a mild, selective oxidizing agent for converting thiocarbonyl groups into oxo analogues and thiols into disulphides, as well as oxidizing some nitrogenous compounds (Barton, Ley, & Meerholz, 1979).

Antioxidant and Antimicrobial Properties : Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have shown promising antioxidant and antimicrobial properties, particularly compounds 4l, 4m (antioxidant activity), and 4b, 4d (antibacterial and antifungal activity) (Harini et al., 2014).

Magnetic Sensors and Actuators : Poly[bis(4-methoxyphenyl)aminiumacetylene]s exhibit a high-spin ground state and enhanced chemical stability, making them suitable for applications in magnetic sensors and actuators (Murata et al., 2005).

Organic Electronics : The triarylamine-bearing poly (1,4-phenylenevinylene) is a high molecular weight, high-spin organic polymer with good solvent solubility and film formability, which is beneficial for organic electronics applications (Kurata, Pu, & Nishide, 2007).

Redox Properties : Bis4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyldiphosphene (1) is notable for its reversible redox properties and intense red coloration (Sasaki et al., 2002).

Primary Etherification and Enantiomer Resolution : A tin(II) bromide-catalyzed reaction with diazo(bis(4-methoxyphenyl)) methane leads to highly regioselective primary etherification of racemic propane-1,2-diol, with enantiomers resolved by transacetalization (Pétursson, 2009).

Organic Synthesis : Bis(4-methoxyphenyl)methanol can be transformed into polysubstituted cyclopentenes under mild reaction conditions, producing methylenecyclobutanes and dienes as minor products (Yao, Shi, & Shi, 2009).

Electrochemical Reactivity : The 1,3-bis (4-methoxyphenyl) prop-2-en-1-one monomer exhibits promising reactivity when electrochemically initiated, with molecular properties well-described by DFT and TD-DFT calculations (Ghomrasni et al., 2015).

Physiological Properties : Compounds like 3,4-Bis(p-methoxyphenyl)-1-hexyne-3-ol are practically non-toxic and possess sedative properties (Hofstetter & Smith, 1953).

Friedel-Crafts Reaction : Aluminum chloride catalyzes the Friedel-Crafts reaction of anisole with epoxide, yielding 1,1-bis(methoxyphenyl)-propanes through isomerization and condensation with anisole (InoueMasashi, SugitaToshio, & IchikawaKatsuhiko, 1978).

Safety and Hazards

将来の方向性

作用機序

Biochemical Pathways

The biochemical pathways affected by 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol are currently unknown . As research progresses, we may gain a better understanding of the pathways this compound affects and their downstream effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact the action of a compound.

特性

IUPAC Name |

1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-4-17(18,13-5-9-15(19-2)10-6-13)14-7-11-16(20-3)12-8-14/h1,5-12,18H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNDMLXNYMQMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405188 | |

| Record name | 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol | |

CAS RN |

101597-25-5 | |

| Record name | 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol in the synthesis of donor-acceptor butadiene dyes?

A1: 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol serves as a crucial starting material in the one-pot synthesis of a donor-acceptor butadiene dye. The reaction, catalyzed by InCl3 and conducted in water under microwave irradiation, involves a two-step process [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。